Panobinostat metabolite M37.8 is a significant compound derived from the non-selective histone deacetylase inhibitor, Panobinostat, which is primarily used in the treatment of multiple myeloma. Panobinostat itself was approved by the U.S. Food and Drug Administration in 2015 for use in combination with other agents in patients with relapsed or refractory multiple myeloma. The metabolite M37.8 has garnered attention for its potential implications in the pharmacological effects of Panobinostat and its role in modulating biological processes within cells.
M37.8 is formed during the metabolic processing of Panobinostat, particularly through hepatic metabolism. Studies indicate that it is produced in human liver cells and has been identified as a hydroxamic acid reduction metabolite of Panobinostat . The compound has been characterized in various research contexts, emphasizing its relevance in understanding the pharmacokinetics and therapeutic efficacy of Panobinostat.
M37.8 belongs to the class of organic compounds known as tryptamines and derivatives, specifically characterized as a hydroxamic acid derivative. Its classification highlights its structural relationship to other biologically active compounds, which may influence its interactions within biological systems .
The synthesis of M37.8 primarily occurs through metabolic processes involving cytochrome P450 enzymes, particularly CYP3A4, which play a crucial role in drug metabolism within the liver. The formation of M37.8 does not involve direct CYP-mediated pathways but is instead attributed to non-specific enzymatic reactions occurring in human hepatocytes .
The molecular structure of Panobinostat can be described by its chemical formula with a molecular weight of approximately 349.434 g/mol . The structural representation includes:
M37.8 participates in several biochemical reactions primarily related to its role as a metabolite of Panobinostat:
Studies utilize high-performance liquid chromatography (HPLC) to analyze the metabolic pathways and quantify the levels of M37.8 alongside other metabolites .
M37.8's mechanism of action is closely linked to that of Panobinostat, which inhibits histone deacetylases leading to increased acetylation of histones and subsequent modulation of gene expression:
Research suggests that metabolites like M37.8 may retain some level of activity or influence on cellular mechanisms, although they are generally considered less potent than the parent compound .
M37.8 exhibits specific physical and chemical properties relevant for its biological activity:
The scientific applications of Panobinostat metabolite M37.8 primarily revolve around its role in cancer research:
CAS No.: 60537-65-7
CAS No.: 142697-76-5
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 2365156-60-9
CAS No.: 62453-16-1